Lipoxamycin
Overview
Description
Lipoxamycin is a naturally occurring antifungal antibiotic that was first isolated from the bacterium Streptomyces virginiae in the early 1970s . It is known for its potent inhibitory effects on serine palmitoyltransferase, an enzyme crucial for the biosynthesis of sphingolipids . This compound has shown significant activity against various pathogenic fungi, including species of Candida and Cryptococcus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxamycin involves several steps, starting from commercially available protected tartaric acid. The key step in the synthesis is a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative . This reaction yields the core motif of this compound, which carries four consecutive stereocenters and a terminal double bond.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces virginiae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Lipoxamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products:
Scientific Research Applications
Lipoxamycin has a wide range of scientific research applications, including:
Mechanism of Action
Lipoxamycin exerts its effects by inhibiting the enzyme serine palmitoyltransferase, which is essential for the biosynthesis of sphingolipids . By blocking this enzyme, this compound disrupts the production of sphingolipids, leading to the accumulation of toxic intermediates and ultimately causing cell death in fungi . This mechanism is highly specific, targeting the enzyme with an IC50 value of 21 nM .
Comparison with Similar Compounds
Lipoxamycin is structurally similar to other natural compounds such as myriocin, sphingofungins, and viridiofungins . These compounds also inhibit serine palmitoyltransferase but differ in their potency and spectrum of activity. For example:
Myriocin: Another potent inhibitor of serine palmitoyltransferase, isolated from Myriococcum albomyces.
Sphingofungins: A family of compounds isolated from Aspergillus fumigatus, known for their antifungal properties.
Viridiofungins: Compounds isolated from Trichoderma viride, which also inhibit sphingolipid biosynthesis.
This compound stands out due to its unique structure, which includes a long alkyl chain and an amino-containing polar head group, contributing to its high potency and specificity .
Properties
IUPAC Name |
(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLOYMPJYAVZKU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911842 | |
Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32886-15-0, 11075-86-8 | |
Record name | Lipoxamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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